molecular formula C17H17ClN4O2S B2750157 N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1170229-64-7

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Katalognummer: B2750157
CAS-Nummer: 1170229-64-7
Molekulargewicht: 376.86
InChI-Schlüssel: TWIOKOMWXNJSAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a chemical compound of significant interest in agricultural and pharmaceutical research. This molecule is built on a pyrazole-carboxamide core, a structure recognized for its potent inhibitory activity against Succinate Dehydrogenase (SDH) , a key enzyme in the mitochondrial respiratory chain of fungi and other pathogens . SDH inhibitors are a major class of fungicides, and pyrazole-carboxamides have demonstrated remarkable effectiveness against a range of phytopathogenic fungi, including Rhizoctonia solani , which causes substantial crop losses . The compound's structure incorporates a 4-chloro-benzothiazole moiety. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for conferring diverse biological activities and is extensively investigated in the development of new anti-tubercular agents . The specific substitution pattern and the tetrahydrofuran-derived side chain are likely to influence the compound's bioavailability and target binding affinity. Researchers can utilize this compound as a key intermediate or a novel chemical entity in programs aimed at developing new SDH inhibitor fungicides or in exploring new antimicrobial chemotypes . As with related 1-methyl-1H-pyrazole-5-carboxamide derivatives, researchers should be aware of potential impacts on cellular respiration in mammalian systems and conduct appropriate toxicity assessments early in their workflow . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-21-13(7-8-19-21)16(23)22(10-11-4-3-9-24-11)17-20-15-12(18)5-2-6-14(15)25-17/h2,5-8,11H,3-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIOKOMWXNJSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the chlorobenzo[d]thiazole intermediate. This intermediate is then coupled with a pyrazole derivative under specific reaction conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzo[d]thiazole moiety, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wirkmechanismus

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Key Findings and Implications

Substituent Effects :

  • Halogenation (e.g., chloro) improves thermal stability and crystallinity.
  • Bulky groups (e.g., benzothiazole) may enhance target binding but complicate synthesis.

Bioactivity Potential: The target compound’s benzothiazole and oxolane groups suggest dual functionality: bioactivity (via aromatic interactions) and solubility (via oxolane).

Synthetic Challenges :

  • Yields for complex analogs (e.g., 33% for compound 105 ) indicate a need for optimized coupling strategies.

Biologische Aktivität

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic compound that integrates various pharmacologically active moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Molecular Structure

The compound features a complex structure characterized by the following components:

  • Benzothiazole ring : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Pyrazole moiety : Often associated with anti-inflammatory and analgesic activities.
  • Oxolane (tetrahydrofuran) group : Contributes to the molecular stability and solubility.

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide.

Molecular Formula

C_{12}H_{13}ClN_{4}O_{2}S.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways.

Case Study: Apoptosis Induction

A study evaluated the anticancer activity of several benzothiazole derivatives, revealing that compounds with structural similarities to our target compound exhibited significant effects on procaspase-3 activation. The following table summarizes the findings:

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8k92.1 ± 10
8j77.8 ± 10
DMSO7 ± 1

This indicates that compounds like N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide could potentially activate procaspase pathways leading to apoptosis in cancer cells .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. The mechanism typically involves the inhibition of critical enzymes in bacterial cell wall synthesis.

The inhibition of DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-epimerase) has been identified as a key target for these compounds. By disrupting the arabinan biosynthesis pathway essential for Mycobacterium tuberculosis growth, these compounds demonstrate significant antimicrobial activity.

Structure–Activity Relationship (SAR)

The biological efficacy of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is influenced by its structural components:

  • Benzothiazole moiety contributes to anticancer effects.
  • Pyrazole ring enhances anti-inflammatory properties.
  • Oxolane group improves solubility and bioavailability.

Research indicates that modifications in these moieties can lead to improved biological activity, making them promising candidates for further development in drug design .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Benzothiazole derivatives generally exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for their effectiveness as therapeutic agents.

Summary of ADME Properties

PropertyDescription
AbsorptionHigh bioavailability
DistributionWide tissue distribution
MetabolismPrimarily hepatic
ExcretionRenal

These properties suggest that N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide could be effectively utilized in clinical settings .

Q & A

Q. What are the optimal synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available benzothiazole and pyrazole precursors. Key steps include:
  • Nucleophilic substitution to introduce the oxolane (tetrahydrofuran) methyl group (e.g., using alkyl halides like chloromethyl oxolane in the presence of K₂CO₃ in DMF) .
  • Coupling reactions (e.g., carboxamide formation via activation with reagents like EDCl/HOBt) to link the benzothiazole and pyrazole moieties .
  • Purification : High-Performance Liquid Chromatography (HPLC) is recommended for isolating intermediates, while recrystallization improves final compound purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing methyl groups on pyrazole vs. oxolane) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₁₇H₁₈ClN₃O₂S requires precise mass matching) .
  • X-ray Crystallography : Resolve ambiguous stereochemical outcomes, though this requires high-purity crystals .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorogenic substrates (e.g., benzothiazole derivatives often target ATP-binding pockets) .
  • Cellular viability assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How do substituents on the benzothiazole and pyrazole rings influence bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with variations (e.g., replacing 4-chloro with fluoro or methoxy groups). Compare results using:
  • Docking simulations : Analyze binding affinities to targets like EGFR or VEGFR using software like AutoDock Vina .
  • Pharmacokinetic profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) to optimize substituent effects .
    Example : Fluorinated analogs (e.g., 4,6-difluoro derivatives) show enhanced enzyme inhibition due to increased electron-withdrawing effects .

Q. What strategies resolve contradictions in biological data across studies?

  • Methodological Answer :
  • Dose-response validation : Re-test activity at multiple concentrations (e.g., 0.1–100 µM) to rule out false positives from assay interference .
  • Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259351) to contextualize discrepancies .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd(OAc)₂ for coupling steps) to identify optimal conditions .
  • Flow chemistry : Implement continuous flow systems to improve reproducibility and reduce side reactions (e.g., oxolane ring-opening) .
    Data Table :
ConditionYield (%)Purity (%)
DMF, 80°C, 12h6595
THF, RT, 24h4585
Flow system, 60°C7898

Specialized Methodological Challenges

Q. What computational tools predict metabolic pathways for this compound?

  • Methodological Answer : Use in silico ADMET prediction via tools like SwissADME or ADMETLab to:
  • Identify potential cytochrome P450 (CYP) interactions (e.g., CYP3A4/5 liability) .
  • Predict metabolites (e.g., oxidative cleavage of the oxolane ring) using rule-based algorithms .

Q. How to analyze binding kinetics with target proteins?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (e.g., KD values for kinase targets) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.